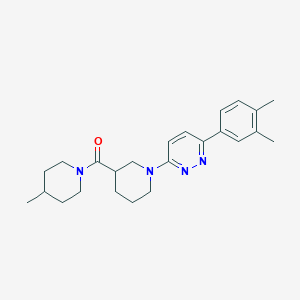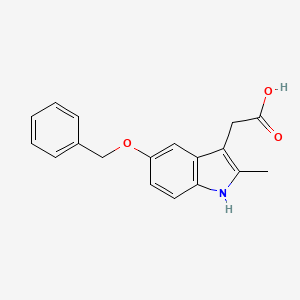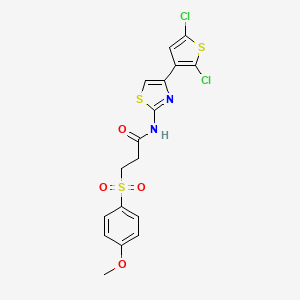
(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H32N4O and its molecular weight is 392.547. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Research has explored the synthesis and characterization of various chemical compounds related to the specified molecule. For example, Gaby et al. (2003) reported on the novel syntheses of pyridazine derivatives and their structural analysis through elemental and spectral methods, which could provide insights into the synthesis processes of related compounds (Gaby et al., 2003). Similarly, Dineshkumar and Parthiban (2022) focused on synthesizing a molecule with structural similarities, emphasizing NMR data to understand its conformation and potential antioxidant efficacy (Dineshkumar & Parthiban, 2022).
Molecular Interaction and Docking Studies
Research also includes molecular docking studies of related compounds. Katariya et al. (2021) conducted molecular docking studies on novel biologically potent heterocyclic compounds, including pyrazolines and pyridines, to understand their potential as anticancer and antimicrobial agents (Katariya et al., 2021). This kind of study can be relevant for understanding the interactions of (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone with biological targets.
Structural Analysis of Related Compounds
The structural analysis of related compounds, as explored by Georges et al. (1989), provides valuable information on the electronic properties and crystal structures of anticonvulsant drugs with similar structures. This research can be extrapolated to understand the properties of the specified compound (Georges et al., 1989).
Synthesis of Analogous Compounds
Research also involves the synthesis of compounds that are structurally analogous or related. For instance, Zhang et al. (2020) reported a method for synthesizing a compound combining piperidine and pyridine rings, which could offer insights into the synthesis of similar compounds (Zhang et al., 2020).
Exploration of Chemical Reactions and Properties
Finally, studies like the one conducted by Franklin et al. (2008) on the reactions of Re(CO)3(H2O)3(+) with monodentate ligands, including piperidine, provide insights into the reactivity and interaction of similar compounds (Franklin et al., 2008).
Eigenschaften
IUPAC Name |
[1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-17-10-13-27(14-11-17)24(29)21-5-4-12-28(16-21)23-9-8-22(25-26-23)20-7-6-18(2)19(3)15-20/h6-9,15,17,21H,4-5,10-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGSTLMMCXRZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3012928.png)

![(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/no-structure.png)
![N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3012933.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide](/img/structure/B3012937.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)
![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)

![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)
![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)